molecular formula C19H19ClN2O3 B7485435 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate

2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate

Cat. No.: B7485435
M. Wt: 358.8 g/mol
InChI Key: LRBDPVQAFGYMBX-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate typically involves the reaction of 4-phenylpiperazine with 4-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The piperazine ring and phenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-8-6-15(7-9-16)19(24)25-14-18(23)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBDPVQAFGYMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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